molecular formula C28H28N4O2S B2544518 4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 391917-24-1

4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2544518
CAS No.: 391917-24-1
M. Wt: 484.62
InChI Key: FNMRSPMBJJQKMU-UHFFFAOYSA-N
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Description

The compound 4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a triazole-bearing benzamide derivative with a complex structure featuring:

  • A 4-phenyl-1,2,4-triazole core.
  • A 2-oxo-2-phenylethyl sulfanyl substituent at position 5 of the triazole ring.
  • A 4-tert-butylbenzamide group attached via a methylene bridge to position 3 of the triazole.

Properties

IUPAC Name

4-tert-butyl-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-28(2,3)22-16-14-21(15-17-22)26(34)29-18-25-30-31-27(32(25)23-12-8-5-9-13-23)35-19-24(33)20-10-6-4-7-11-20/h4-17H,18-19H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMRSPMBJJQKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound can be described by the following structural formula:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure indicates the presence of a triazole ring, which is often associated with diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. In a study screening a library of compounds on multicellular spheroids, triazole derivatives were identified as having potent anticancer effects against various cancer cell lines. The specific compound under consideration demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activity. The compound's structural features suggest potential efficacy against bacterial and fungal pathogens. While specific data on this compound's antimicrobial activity is limited, similar triazole-based compounds have shown promising results in inhibiting the growth of various microbial strains.

Analgesic and Anti-inflammatory Effects

In studies involving related compounds, analgesic and anti-inflammatory effects were observed. Compounds structurally similar to this compound were tested using models such as the writhing test and hot plate test. These tests indicated a significant reduction in pain response, suggesting that the compound may also possess similar analgesic properties .

Case Studies

  • Anticancer Screening : A study published in 2019 identified novel anticancer compounds through high-throughput screening methods on multicellular spheroids. The study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against several cancer types .
  • Toxicity Assessment : In acute toxicity studies involving related triazole compounds, no lethal effects were observed at therapeutic doses. Histopathological assessments indicated no significant organ damage, supporting the safety profile of these compounds for further development .

Data Tables

Activity Effect Reference
AnticancerInhibition of cell growth
AnalgesicPain reduction
AntimicrobialPotential activityNot specified

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility/Stability
Target Compound C₃₁H₃₃N₅O₂S* 547.69 4-tert-butyl, 2-oxo-2-phenylethyl sulfanyl Not reported Likely moderate in DMF/DMSO
9g () C₂₇H₂₄N₆OS₂ 512.00 2-Aminothiazole, 3-methylphenyl Not reported Good solubility in DMSO
5n () C₂₂H₁₆ClN₅S₂ 465.97 Chloro-thiazole, pyridine 199–202 Stable crystalline form
BA99094 () C₂₉H₂₇F₄N₅O₂S 585.62 4-Fluorophenyl, trifluoromethylphenyl Not reported Not specified
AB4 () Similar scaffold ~500 Triazolyl sulfanyl, methylthiazole Not reported Similar to standard drugs

*Estimated based on analogous structures.

Key Observations:
  • The 2-oxo-2-phenylethyl sulfanyl group introduces a ketone functionality absent in analogs like 9g (), which may influence hydrogen bonding and metabolic stability .

Stability and Drug-Likeness

  • The tert-butyl group may confer metabolic resistance compared to electron-withdrawing groups (e.g., chloro in 5n ), as seen in .
  • The benzamide-triazole scaffold is associated with moderate-to-high stability in pharmacokinetic studies of analogs .

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